
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are often explored for their potential as therapeutic agents due to their ability to inhibit various enzymes, including carbonic anhydrases. These enzymes are involved in many physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma, epilepsy, and even cancer.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the coupling of an amine with a sulfonyl chloride. In the case of the compound , although the exact synthesis is not detailed in the provided papers, a similar process can be inferred from the synthesis of related compounds. For instance, the synthesis of N-(5-chloro-2-methoxyphenyl)-aryl sulfonamides involved a basic aqueous medium coupling of an aniline derivative with various aryl sulfonyl chlorides . This suggests that the synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide could also involve a coupling reaction under basic conditions, potentially followed by further functionalization to introduce the ethoxy and ethyl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The specific substituents on the aromatic rings and the nature of the amine can greatly influence the biological activity of these compounds. For example, the presence of various substituted phenyl groups with methyl-, halogeno-, and methoxy-functionalities has been shown to result in potent inhibition of certain carbonic anhydrase isoforms . The molecular structure of the compound likely includes a pyridazinone ring, an ethoxyphenyl group, and an ethylthiophene moiety, which could contribute to its unique biological properties.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo a variety of chemical reactions, depending on their functional groups. The reactivity of the sulfonyl group allows for further derivatization, which can be used to modify the biological activity of the compound. For example, the reaction with 2,4,6-trimethylpyrylium perchlorate was used to derivatize indole-based sulfonamides, leading to compounds with excellent inhibitory activity against certain carbonic anhydrase isoforms . The ethoxy and ethyl groups in the compound of interest may also participate in reactions, potentially affecting the solubility, membrane permeability, and overall pharmacokinetic profile of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the introduction of ethyl and tert-butyl groups was found to significantly affect the antibacterial activity of certain sulfonamide derivatives . The specific physical and chemical properties of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide would need to be determined experimentally, but it can be hypothesized that the ethoxy and ethyl groups may enhance lipophilicity, potentially improving the compound's ability to cross cell membranes.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide, as a sulfonamide compound, may be involved in various biochemical pathways, including those related to antioxidant capacities. The ABTS/PP decolorization assay is one method used to determine the antioxidant capacity of compounds. This assay helps in understanding the reaction pathways, which are essential in determining how antioxidants interact with radicals like ABTS•+. Some antioxidants can form coupling adducts with radicals, while others undergo oxidation without coupling. Understanding these pathways is crucial for elucidating the specific reactions and contributions of different antioxidants, including sulfonamide derivatives, to the total antioxidant capacity (Ilyasov et al., 2020).
Analytical Methods for Antioxidant Activity
Various analytical methods are utilized to determine the antioxidant activity of compounds, including those based on the transfer of a hydrogen atom or an electron. Methods like ORAC, HORAC, TRAP, and TOSC are used for assays based on the transfer of a hydrogen atom. Electron transfer-based tests include CUPRAC, FRAP, and Folin–Ciocalteu tests. Mixed tests like ABTS and DPPH involve both hydrogen atom and electron transfer. These methods, involving spectrophotometry and electrochemical (bio)sensors, are vital for analyzing the antioxidant capacity of complex samples, potentially including sulfonamide derivatives (Munteanu & Apetrei, 2021).
Sulfonamide as Therapeutic Agents
Sulfonamides are a significant class of synthetic antibiotics and have therapeutic applications beyond their antibacterial properties. These compounds have found use as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of diseases like cancer, glaucoma, and Alzheimer’s. Their versatility in therapeutic applications underlines the importance of sulfonamides in drug development and their potential utility in various medical fields (Gulcin & Taslimi, 2018).
特性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-5-ethylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-3-17-9-12-20(28-17)29(25,26)21-13-14-23-19(24)11-10-18(22-23)15-5-7-16(8-6-15)27-4-2/h5-12,21H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRPJTXZGFUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

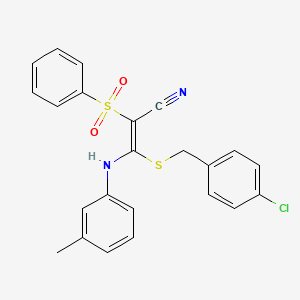
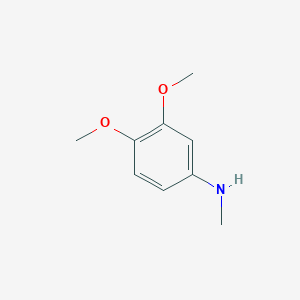
![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)
amino]-2-oxo-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2509011.png)
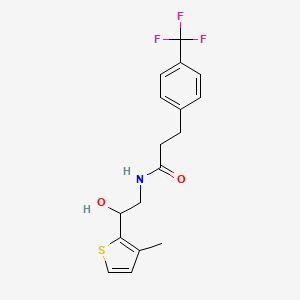
![N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2509013.png)

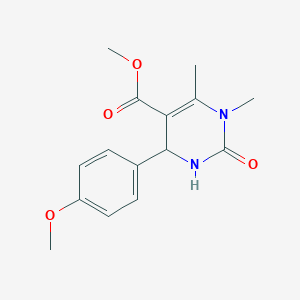
![8-[2-(2-Methylimidazol-1-yl)acetyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2509018.png)

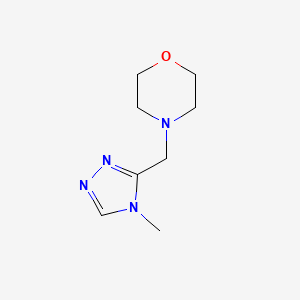
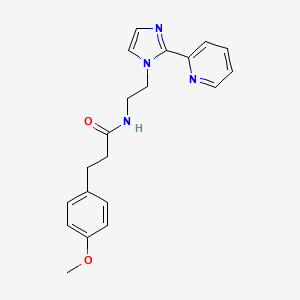
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)